molecular formula C10H12BrN B13965786 3-bromo-5,6,7,8-tetrahydronaphthalen-2-amine CAS No. 99359-29-2

3-bromo-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No.: B13965786
CAS No.: 99359-29-2
M. Wt: 226.11 g/mol
InChI Key: YNUSATBZZCEVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,6,7,8-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C14H20BrN. It is a derivative of naphthalene, where the amine group is attached to the second carbon of the naphthalene ring, and the bromine atom is attached to the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the bromination of 5,6,7,8-tetrahydronaphthalen-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydronaphthalen-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydronaphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to the presence of the bromine atom, which can significantly alter its reactivity and binding properties compared to its non-brominated counterparts. This makes it a valuable compound for specific synthetic and research applications .

Properties

CAS No.

99359-29-2

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

3-bromo-5,6,7,8-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C10H12BrN/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6H,1-4,12H2

InChI Key

YNUSATBZZCEVTB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=C(C=C2C1)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.